tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride
Description
tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is a chiral piperidine derivative characterized by a stereospecific hydroxy group at the 5R position and a tert-butoxycarbonyl (Boc)-protected amine at the 3S position of the piperidine ring, with a hydrochloride counterion enhancing its solubility . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuromodulators, where stereochemical precision is essential for biological activity . The Boc group facilitates selective deprotection under acidic conditions, enabling subsequent functionalization .
Properties
Molecular Formula |
C10H21ClN2O3 |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1 |
InChI Key |
AQEYNDRLZZFBSU-KZYPOYLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride typically involves the protection of the amine group in piperidine followed by selective functionalization. One common method includes the use of tert-butyl carbamate as a protecting group, which is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group can be introduced through a subsequent oxidation reaction .
Industrial Production Methods
This method is more efficient and sustainable compared to traditional batch processes, allowing for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine core .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes structurally related compounds and their distinguishing features:
*Similarity indices derived from structural and functional group alignment . †Estimated based on patent examples .
Biological Activity
tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is a synthetic compound with potential therapeutic applications. Its structure includes a piperidine ring, which is often associated with various biological activities, including modulation of neurotransmitter systems and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H20N2O3
- Molecular Weight : 216.28 g/mol
- CAS Number : 2306252-76-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Recent studies indicate that compounds structurally related to this carbamate inhibit GSK-3β, which plays a critical role in cellular signaling pathways related to metabolism and cell survival. The inhibition of GSK-3β can lead to increased glycogen synthesis and has implications in treating diabetes and neurodegenerative diseases .
- Inflammatory Pathways : The compound has been noted for its potential to modulate inflammatory responses. In vitro studies have shown that derivatives can inhibit interleukin-1 beta (IL-1β) release from macrophages, suggesting an anti-inflammatory effect .
Biological Evaluation
A series of experiments have been conducted to assess the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| GSK-3β Inhibition | IC50 Measurement | 130 nM | |
| IL-1β Inhibition | Macrophage Assay | 19.4% inhibition at 10 µM | |
| Anti-pyroptotic Activity | Cell Viability Assay | 24.9% inhibition |
Case Studies and Research Findings
- Case Study on GSK-3β Inhibition : A study focused on the optimization of GSK-3β inhibitors demonstrated that compounds similar to tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate exhibited significant inhibitory effects on GSK-3β activity, suggesting potential applications in cancer therapy and neuroprotection .
- Inflammation Modulation : Another research highlighted the compound's ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating its role in modulating inflammatory responses and potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
